N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide
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Overview
Description
“N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide” is a complex organic compound that contains several functional groups, including a pyrazole ring, a pyridine ring, and a furan ring . These types of compounds are often used in medicinal chemistry due to their diverse chemical properties and potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These techniques can provide detailed information about the structure and connectivity of the atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of several functional groups in the molecule, it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted using various computational methods. For example, its boiling point, density, and solubility can be predicted based on its structure .Scientific Research Applications
Synthesis of Related Compounds
The compound is related to a class of molecules that have been synthesized for various purposes . For instance, the synthesis of N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was described via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
Protein Kinase Inhibitors
The compound is part of a class of molecules known as protein kinase inhibitors . These molecules are used in the treatment of cancer and other diseases where cell growth is out of control. They work by blocking the action of proteins that signal cells to grow and divide .
Antileishmanial Activity
Pyrazole-bearing compounds, such as the one , have been found to have potent antileishmanial activities . Leishmaniasis is a disease caused by parasites of the Leishmania type and is spread by the bite of certain types of sandflies .
Antimalarial Activity
In addition to their antileishmanial activity, pyrazole derivatives have also been found to have antimalarial activities . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes .
Molecular Docking Studies
Molecular docking studies have been conducted on compounds similar to the one . These studies are used to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Pharmacological Effects
The pyrazole scaffold, which is present in the compound , is known for its diverse pharmacological effects . These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Mechanism of Action
Target of Action
The primary target of the compound N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide is the RET (c-RET) protein . This protein plays a crucial role in the development of neurons and kidneys. Mutations in RET can lead to various types of cancers .
Mode of Action
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide acts as a potent and selective inhibitor of RET . It binds to the RET protein and inhibits its activity, thereby preventing the proliferation of cancer cells that are driven by RET mutations .
Biochemical Pathways
The inhibition of RET by N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide affects various biochemical pathways. Primarily, it disrupts the signaling pathways that are regulated by RET, leading to the inhibition of cell proliferation and survival .
Pharmacokinetics
It is known that the compound is soluble in dmso This suggests that it may have good bioavailability when administered orally
Result of Action
The molecular and cellular effects of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide’s action include the inhibition of RET-driven cell proliferation and survival . This can lead to the regression of tumors that are driven by RET mutations .
Future Directions
properties
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-19-14(4-6-18-19)13-3-2-11(8-16-13)9-17-15(20)12-5-7-21-10-12/h2-8,10H,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZOVHFDWAQCNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide |
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